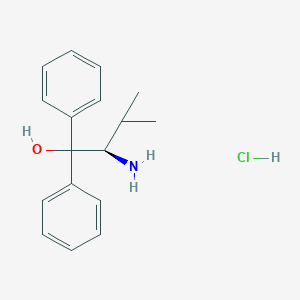

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-13,16,19H,18H2,1-2H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKYWFMBUVMWNG-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733691 | |

| Record name | (2R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56755-20-5 | |

| Record name | (2R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride (CAS Number: 56755-20-5). This crucial chiral amino alcohol derivative is a valuable building block in pharmaceutical and chemical research, primarily utilized for its unique stereochemical characteristics that facilitate the synthesis of biologically active compounds. Understanding its physical properties is paramount for its effective application in drug development and various synthetic processes.

Chemical Identity and Structure

This compound is the hydrochloride salt of the parent compound, (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. The addition of hydrochloric acid to the amino group forms the salt, which typically enhances the compound's stability and solubility in aqueous media, a critical factor in many pharmaceutical applications.

Molecular Structure:

Caption: 2D representation of this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 56755-20-5 | [1] |

| Molecular Formula | C17H22ClNO | [2] |

| Molecular Weight | 291.82 g/mol | [1] |

| InChI Key | SFKYWFMBUVMWNG-PKLMIRHRSA-N | [3] |

Thermal Properties: Melting Point Analysis

The melting point is a critical physical constant used to determine the purity and identity of a crystalline solid. For amine hydrochlorides, the melting point can also be an indicator of the strength of the ionic interactions within the crystal lattice.

Experimental Data:

Recommended Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the preferred method for an accurate and reproducible determination of the melting point.[5] This technique measures the difference in heat flow between the sample and a reference as a function of temperature, providing a precise endothermic peak corresponding to the melting transition.

Workflow for DSC Analysis:

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried this compound sample into a tared aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system, which is particularly important for hydrochloride salts that may have some hygroscopicity.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's cell.

-

Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C). Program a linear heating ramp, typically at a rate of 10°C per minute, to a temperature well above the melting point (e.g., 250°C).

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is typically reported as the melting point. The peak temperature provides information about the completion of the melting process.[6]

Causality and Trustworthiness: The use of a sealed pan prevents any mass loss due to sublimation or decomposition, ensuring the integrity of the sample during the analysis. A controlled, linear heating rate is crucial for obtaining a sharp and well-defined melting peak. The protocol is self-validating through the use of a reference pan, which corrects for any instrumental artifacts.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation possibilities.[7] The hydrochloride salt form of an amine is generally employed to enhance aqueous solubility compared to the free base.

Qualitative Solubility Data:

For the free base, (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, it has been reported to be "very soluble" in methanol, tetrahydrofuran, and dichloromethane, and "not very soluble" in water.[3] It is expected that the hydrochloride salt will exhibit significantly higher solubility in polar protic solvents like water and ethanol.

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[8]

Workflow for Solubility Determination:

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Solubility Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol). The presence of undissolved solid is crucial for ensuring that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any solid particles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Expertise and Rationale: The extended equilibration time is necessary to ensure that a true thermodynamic equilibrium is achieved between the solid and the solution. Filtration is a critical step to prevent undissolved particles from artificially inflating the measured concentration. HPLC-UV is a robust and sensitive method for quantifying the concentration of organic molecules in solution.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Expected ¹H NMR Spectral Features:

While a specific spectrum for the hydrochloride salt is not publicly available, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, the methine proton adjacent to the amino group, the protons of the isopropyl group, and the hydroxyl proton. The signals for the protons near the positively charged ammonium group may be shifted downfield compared to the free base.

Recommended ¹H NMR Sample Preparation Protocol:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are common choices for amine hydrochlorides.[9]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[2]

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

-

Analysis: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Causality and Self-Validation: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the signals from the analyte. Filtering the sample ensures that no solid particles are present, which could negatively impact the spectral resolution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Spectral Features:

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ characteristic of the ammonium salt (R₃N⁺-H).

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O stretch: A peak in the region of 1000-1200 cm⁻¹.

Recommended FT-IR Sample Preparation (Attenuated Total Reflectance - ATR):

-

Sample Placement: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the FT-IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Rationale: ATR-FTIR is a rapid and convenient technique for analyzing solid samples with minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

In a typical electrospray ionization (ESI) mass spectrum under positive ion mode, this compound is expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, where M is the free base. The calculated exact mass of the free base (C₁₇H₂₁NO) is 255.1623 Da. Therefore, the expected [M+H]⁺ peak would be at an m/z of approximately 256.1701.

Conclusion

This technical guide has outlined the key physical properties of this compound and provided detailed, field-proven methodologies for their determination. A thorough understanding and accurate measurement of these properties are fundamental for the successful application of this important chiral building block in research and development, particularly within the pharmaceutical industry. While some specific experimental data for the hydrochloride salt is not widely published, the protocols described herein provide a robust framework for its characterization.

References

-

Asymmetric synthesis of N-1-(heteroaryl)ethyl-N-hydroxyureas. (2025). Request PDF. Retrieved January 19, 2026, from [Link]

-

Cas 56755-20-5,(R)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]

-

How to make an NMR sample. (n.d.). University of Durham. Retrieved January 19, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University College London. Retrieved January 19, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 19, 2026, from [Link]

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2005). SciELO. Retrieved January 19, 2026, from [Link]

-

Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. Retrieved January 19, 2026, from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. scielo.br [scielo.br]

- 6. tainstruments.com [tainstruments.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A-121 A Technical Guide to (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride: A Cornerstone Chiral Auxiliary

Executive Summary: This document provides an in-depth technical overview of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol and its hydrochloride salt, a pivotal chiral amino alcohol in the field of asymmetric synthesis. Derived from the natural amino acid (R)-valine, its rigid structure and defined stereochemistry make it an exemplary chiral auxiliary and a precursor to highly effective catalysts. This guide details its physicochemical properties, stereoselective synthesis, mechanistic principles, and core applications, with a focus on its utility for researchers, chemists, and professionals in drug development and fine chemical manufacturing.

Introduction to a Key Chiral Building Block

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol, often referred to as (R)-diphenylvalinol, is a non-natural amino alcohol that has garnered significant attention in synthetic organic chemistry. Its structure is characterized by a bulky diphenyl carbinol group and an amino group attached to a chiral center derived from valine. This unique combination of a sterically demanding framework and coordinating functional groups allows it to exert exceptional control over the stereochemical outcome of chemical reactions.

The hydrochloride salt is frequently used to improve the compound's stability and handling characteristics, making it less susceptible to degradation and easier to weigh and dispense accurately.[1] The salt form often enhances solubility in certain solvent systems, a critical factor for its application in various reaction conditions.[1]

Physicochemical and Structural Properties

The efficacy of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is rooted in its distinct physical and chemical properties. The free base form is a white to off-white crystalline solid. Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | [2] |

| Synonyms | (2R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol, (R)-Diphenylvalinol | [2][3] |

| CAS Number (Free Base) | 86695-06-9 | [2][3] |

| CAS Number (HCl Salt) | 56755-20-5 | [4] |

| Molecular Formula | C₁₇H₂₁NO (Free Base); C₁₇H₂₂ClNO (HCl Salt) | [2][3] |

| Molecular Weight | 255.36 g/mol (Free Base) | [2][3] |

| Melting Point | 95-99 °C (lit.) (Free Base) | [2] |

| Boiling Point | 424.7 °C at 760 mmHg (Free Base) | [2] |

| Optical Rotation | [α]20/D +132°, c = 1 in chloroform | |

| Storage | 2-8 °C, Keep in a dark, dry place | [2][3] |

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 1: Structure of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol.

Stereoselective Synthesis

The synthesis of enantiomerically pure (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol is paramount to its function. The most common and reliable method begins with the naturally occurring amino acid D-valine, which possesses the requisite (R)-stereochemistry at the carbon bearing the amino group.

Causality of the Synthetic Strategy: Using a chiral pool starting material like D-valine inherently sets the stereochemistry of the final product, avoiding the need for costly and often complex chiral resolution or asymmetric catalysis steps for this specific center. The primary challenge then becomes the addition of the diphenyl carbinol moiety without racemization.

A generalized synthetic workflow is as follows:

-

Protection of the Amine: The amino group of D-valine is first protected, typically as a carbamate (e.g., Boc) or an amide, to prevent it from interfering with subsequent reactions.

-

Activation of the Carboxylic Acid: The carboxylic acid is activated to facilitate nucleophilic attack. This can be achieved by converting it to an acid chloride, an ester, or a Weinreb amide.

-

Grignard Addition: The activated carboxyl group is reacted with an excess of a phenyl Grignard reagent (phenylmagnesium bromide). This organometallic reagent adds twice to the carbonyl group, forming the tertiary diphenyl carbinol.

-

Deprotection: The protecting group is removed from the amine, often under acidic conditions, to yield the final amino alcohol.

-

Salt Formation (Optional): The resulting free base can be treated with hydrochloric acid in an appropriate solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt, which can then be isolated by filtration.

Core Applications in Asymmetric Synthesis

The primary utility of this compound is as a chiral auxiliary or as a precursor to chiral catalysts, most notably for the asymmetric reduction of prochiral ketones and the enantioselective addition of organometallic reagents to carbonyls.

Mechanism of Action: The Chiral Environment

When complexed with a reducing agent like borane (BH₃), the amino alcohol forms a rigid, five-membered oxazaborolidine ring. The bulky diphenyl and isopropyl groups orient themselves to create a highly defined and sterically hindered chiral pocket.

The Logic of Stereoselection: A prochiral ketone (a ketone with two different substituents) can only approach the borane-hydride complex from the less sterically hindered face. The bulky phenyl groups of the auxiliary effectively block one side of the molecule, forcing the ketone to orient itself in a specific way. The hydride is then delivered to a specific face of the carbonyl, resulting in the preferential formation of one enantiomer of the resulting secondary alcohol.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol serves as a representative example of the compound's application.

Self-Validating System: The success of the reaction is validated by measuring the enantiomeric excess (e.e.) of the product via chiral chromatography (HPLC or GC). A high e.e. confirms that the chiral auxiliary performed its role effectively.

Methodology:

-

Catalyst Preparation: In a flame-dried, inert-atmosphere flask, dissolve (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (0.1 eq.) in anhydrous THF.

-

Add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 0.1 eq.) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.

-

Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

-

In a separate flask, dissolve acetophenone (1.0 eq.) in anhydrous THF.

-

Add the acetophenone solution to the catalyst mixture.

-

Slowly add a stoichiometric amount of borane-dimethyl sulfide complex (1.0 eq.) to the reaction mixture, maintaining the temperature.

-

Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the slow addition of methanol, followed by 1M HCl.

-

Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Analysis: Determine the enantiomeric excess of the resulting 1-phenylethanol using a chiral HPLC or GC column.

Safety, Handling, and Storage

As a laboratory chemical, this compound and its free base require careful handling.

-

Hazard Identification: The free base is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] The hydrochloride salt may have different, potentially more severe, hazard classifications due to its corrosive nature.

-

Personal Protective Equipment (PPE): Always use standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure long-term stability.[2][5] Recommended storage temperature is often between 2-8 °C.[3]

Conclusion

This compound is a powerful and reliable tool for introducing chirality in synthetic chemistry. Its straightforward synthesis from the chiral pool, robust nature, and the highly predictable stereochemical outcomes it imparts make it an indispensable reagent. For professionals in drug discovery and process development, this chiral auxiliary provides an efficient and effective method for accessing enantiomerically pure molecules, which is a fundamental requirement for the development of safe and effective pharmaceuticals.

References

-

Cymanax. (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol hydrochloride. [Online] Available at: [Link]

-

LookChem. 2-Amino-3-methyl-1,1-diphenyl-1-butanol Safety Data Sheets(SDS). [Online] Available at: [Link]

-

LookChem. (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. [Online] Available at: [Link]

-

Chemsrc. (S)-2-AMINO-3-METHYLBUTAN-1-OL HYDROCHLORIDE. [Online] Available at: [Link]

- Google Patents. US3944617A - Synthesis of dl-2-amino-1-butanol.

Sources

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride molecular weight

An In-depth Technical Guide: (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol Hydrochloride

Abstract

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol, and its hydrochloride salt, represent a cornerstone class of chiral amino alcohols pivotal to modern synthetic chemistry. Valued for their rigid stereochemical structure, they serve as highly effective chiral auxiliaries and ligands, particularly in the asymmetric reduction of prochiral ketones and other stereoselective transformations. This technical guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, a representative synthetic pathway, robust analytical characterization methods, and a detailed protocol for its application in asymmetric synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction to a Key Chiral Auxiliary

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol is a non-proteinogenic amino alcohol distinguished by its specific stereoconfiguration at the C2 carbon. The presence of a bulky diphenyl carbinol group adjacent to the chiral center creates a sterically defined environment, which is fundamental to its efficacy in inducing chirality. The molecule is most commonly supplied and utilized as its hydrochloride salt to enhance stability and improve solubility in various solvent systems.[1] Its principal application lies in the formation of chiral catalysts, such as oxazaborolidines, which are instrumental in achieving high enantioselectivity in reactions like the borane-mediated reduction of ketones.[2]

Physicochemical and Structural Properties

The precise characterization of a chemical entity is paramount for its effective and reproducible use in research and development. The properties of both the free base and its hydrochloride salt are summarized below.

| Property | (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (Free Base) | (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol HCl (Salt) |

| Molecular Formula | C₁₇H₂₁NO | C₁₇H₂₂ClNO |

| Molecular Weight | 255.35 g/mol [3][4] | 291.85 g/mol [5] |

| CAS Number | 86695-06-9[6][7] | 56755-20-5[5] |

| Appearance | White to off-white powder | White to off-white powder |

| Melting Point | 95-99 °C[6] | Not specified, typically higher than free base |

| Optical Activity | [α]²⁰/D +132° (c=1 in chloroform) | Data not available |

| Solubility | Soluble in organic solvents like chloroform | Enhanced solubility in polar solvents |

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure amino alcohols is a critical challenge in organic chemistry. The value of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol lies in its high optical purity, which is imparted during its synthesis. A common and effective strategy involves the asymmetric reduction of a corresponding α-amino ketone precursor, often derived from a natural amino acid to ensure stereochemical fidelity.

Representative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis, starting from the chiral pool amino acid, (R)-Valine. This approach ensures that the stereocenter is set with high fidelity from a readily available, enantiopure starting material.

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating Protocol

To ensure the identity, purity, and stereochemical integrity of the compound, a multi-technique analytical approach is required. This constitutes a self-validating system where each analysis provides orthogonal confirmation of the molecule's properties.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. A complex multiplet between δ 7.2-7.6 ppm would represent the 10 aromatic protons of the two phenyl groups. Signals for the aliphatic protons, including the isopropyl group and the methine proton at the chiral center, would appear in the upfield region (δ 0.8-3.5 ppm). The amine (NH₂) and hydroxyl (OH) protons would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 17 carbon atoms. The aromatic carbons will resonate in the δ 125-145 ppm region. The quaternary carbon bearing the two phenyl groups and the hydroxyl group (C1) would appear around δ 80 ppm, while the carbon bearing the amino group (C2) would be found near δ 60 ppm. The aliphatic carbons of the isopropyl group will be observed at higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum serves to confirm key functional groups. Characteristic absorption bands are expected for the O-H stretch (broad, ~3400 cm⁻¹), N-H stretches of the primary amine (two sharp peaks, ~3300-3380 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2980 cm⁻¹), and C-O stretch (~1060 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. For the free base (C₁₇H₂₁NO), the exact mass is 255.1623. The mass spectrum would likely show a prominent peak corresponding to the loss of a water molecule or fragmentation at the C1-C2 bond.

Quality Control Workflow for Purity Assessment

The workflow below illustrates a robust system for validating each batch of the synthesized compound, with a critical focus on confirming enantiomeric purity via chiral HPLC.

Caption: A self-validating workflow for quality control analysis.

Application in Asymmetric Synthesis: Enantioselective Reduction of Ketones

A primary application of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol is as a precursor to chiral oxazaborolidine catalysts, famously used in Corey-Bakshi-Shibata (CBS) reductions. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to secondary alcohols.[2]

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the in situ formation of the CBS catalyst from the title compound and its use in reducing acetophenone to (R)-1-phenylethanol.

Materials:

-

This compound

-

Borane-dimethyl sulfide complex (BMS, ~10 M in DMS)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetophenone

-

Methanol

-

1 M Hydrochloric Acid

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

Catalyst Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (0.1 mmol). Add anhydrous THF (5 mL).

-

Carefully add borane-dimethyl sulfide complex (0.1 mmol) dropwise to the stirred suspension at room temperature.

-

Heat the mixture to reflux for 1 hour to ensure the formation of the oxazaborolidine catalyst. The solution should become homogeneous.

-

Cool the reaction mixture to room temperature.

-

Ketone Reduction: In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).

-

Add the acetophenone solution dropwise to the catalyst solution over 10 minutes.

-

Slowly add borane-dimethyl sulfide complex (0.6 mmol) to the reaction mixture while maintaining the temperature at 25 °C.

-

Stir the reaction for 1-2 hours, monitoring progress by TLC.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

-

Remove the solvent under reduced pressure.

-

Add 1 M HCl (10 mL) and extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification & Analysis: Purify the resulting (R)-1-phenylethanol by flash column chromatography. Determine the yield and assess the enantiomeric excess (e.e.) by chiral HPLC or GC.

Mechanistic Rationale

The high enantioselectivity is achieved through a well-organized, six-membered ring transition state. The ketone coordinates to the boron atom of the catalyst in a sterically controlled manner, positioning the larger substituent away from the bulky diphenylmethyl group. Hydride is then delivered from the borane-ketone complex to one specific face of the carbonyl, resulting in the formation of one enantiomer of the alcohol preferentially.

Caption: Simplified mechanism of the CBS reduction.

Safety, Handling, and Storage

-

Safety: this compound may cause skin and eye irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6] Recommended storage temperature is often room temperature or refrigerated (2-8 °C) for long-term stability.[7]

Conclusion

This compound is a highly valuable and versatile chiral building block. Its well-defined stereochemistry and steric bulk make it an exceptional precursor for catalysts used in asymmetric synthesis. A thorough understanding of its properties, coupled with robust analytical validation and carefully executed experimental protocols, enables chemists to reliably harness its potential for creating complex, enantiomerically pure molecules for pharmaceutical and materials science applications.

References

-

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. LookChem, [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, [Link]

-

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. PubChem, National Center for Biotechnology Information, [Link]

Sources

- 1. Buy (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride [smolecule.com]

- 2. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 854145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 854145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. lookchem.com [lookchem.com]

- 7. vibrantpharma.com [vibrantpharma.com]

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, factors influencing solubility, and robust methodologies for its empirical determination. The narrative emphasizes the causal relationships behind experimental design, ensuring a foundation of scientific integrity and practical applicability.

Introduction: The Significance of a Chiral Amino Alcohol

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol is a chiral amino alcohol, a structural motif of significant interest in pharmaceutical and biochemical research.[1] Chirality is a critical determinant of biological activity, and compounds like this are often explored as potential neuropharmacological agents or as key building blocks in asymmetric synthesis.

The compound is typically supplied as a hydrochloride salt. This formulation choice is a strategic decision rooted in fundamental pharmaceutical science: converting a free base into a salt form, such as a hydrochloride, is a common and effective method to enhance aqueous solubility and improve stability.[1][2] Understanding the precise solubility of this active pharmaceutical ingredient (API) is paramount for its development. Solubility dictates bioavailability, informs formulation strategies (e.g., dosage form design), and is a critical parameter in designing purification and crystallization processes.

Core Physicochemical Properties

A thorough understanding of a compound's solubility profile begins with its fundamental physicochemical properties. These parameters provide the context for its behavior in various solvent systems.

| Property | Value | Source |

| Chemical Name | (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol hydrochloride | [3] |

| CAS Number | 86695-06-9 (for the free base) | [4][5] |

| Molecular Formula | C₁₇H₂₂ClNO (hydrochloride salt) | Derived from[3] |

| Molecular Weight | 291.82 g/mol (hydrochloride salt) | Calculated from[4][6] |

| Appearance | White solid (expected) | [7] |

| Melting Point | 95-99 °C (for the free base) | [4] |

Solubility Profile: A Multifaceted Analysis

While specific quantitative solubility data for this compound is not extensively published, we can infer its behavior based on its chemical structure and data from analogous chiral amino alcohols. The hydrochloride salt form is explicitly designed to enhance solubility in polar solvents.[2] Chiral fragments derived from amino alcohols exhibit a wide range of aqueous solubilities, from as low as 0.085 mM to over 15 mM, underscoring the necessity of empirical determination for each unique compound.[8]

Key Factors Influencing Solubility

The solubility of this compound is not a static value but a dynamic property influenced by several environmental factors. The interplay between these factors dictates the extent to which the molecule will dissolve in a given system.

-

Effect of pH: As the hydrochloride salt of a weak base, the solubility of this API is expected to be highly dependent on pH.[9][10] In acidic media (low pH), the amino group is protonated (R-NH₃⁺), favoring dissolution in aqueous solutions. As the pH increases towards the pKa of the conjugate acid, the uncharged free base form (R-NH₂) begins to predominate, which is typically less soluble in water, potentially leading to precipitation. Therefore, solubility is expected to decrease as the pH rises.[11][12][13]

-

Effect of Temperature: For most solid solutes, solubility increases with temperature.[9][14] This relationship is governed by the enthalpy of solution. However, for some organic compounds, the effect can be modest.[10] Experimental determination across a relevant temperature range (e.g., 5°C to 40°C) is crucial for controlling crystallization processes and predicting stability under various storage conditions.

-

Solvent System Composition: The choice of solvent or co-solvent system is critical. While the hydrochloride salt enhances aqueous solubility, its behavior in mixed-solvent systems (e.g., ethanol-water, propanol-water) is more complex. For many amino acids, solubility decreases as the proportion of organic co-solvent increases due to the reduced polarity of the bulk solvent.[11] However, the two bulky phenyl groups on this molecule introduce significant hydrophobic character, suggesting that certain organic solvents or co-solvent mixtures might enhance solubility compared to purely aqueous media.[7][15]

-

Common Ion Effect: When dissolved in a solution already containing chloride ions (e.g., a buffered saline solution), the solubility of the hydrochloride salt may be reduced.[9][10] This phenomenon, known as the common ion effect, can be a significant factor in formulation and during certain manufacturing processes.

Sources

- 1. Buy (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. (R)-(+)-2-氨基-3-甲基-1,1-二苯基-1-丁醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 854145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol Hydrochloride

This technical guide provides a comprehensive exploration of the physicochemical properties, synthesis, and analysis of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol and its hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals who utilize chiral amino alcohols as building blocks in asymmetric synthesis and pharmaceutical development.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a critical class of organic compounds, distinguished by the presence of both an amino and a hydroxyl functional group. Their inherent chirality and versatile coordination capabilities have made them indispensable in the field of asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol, a derivative of the natural amino acid (R)-valine, is a valuable chiral auxiliary and synthetic precursor. Understanding its fundamental physicochemical properties, particularly the melting point of its hydrochloride salt, is paramount for its effective application in research and development.

This guide will delve into the synthesis and characterization of this important molecule, with a specific focus on the preparation and melting point determination of its hydrochloride salt, a common form for handling and formulation.

Physicochemical Profile: Free Base vs. Hydrochloride Salt

The properties of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol and its hydrochloride salt differ significantly, impacting their solubility, stability, and handling.

(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (Free Base)

The free base is a white to off-white crystalline powder. Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 86695-06-9 | |

| Molecular Formula | C₁₇H₂₁NO | |

| Molecular Weight | 255.35 g/mol | |

| Melting Point | 95-99 °C (lit.) | [1] |

| Optical Activity | [α]20/D +132°, c = 1 in chloroform |

The melting point of the free base is a well-documented physical constant, providing a reliable indicator of its purity. A sharp melting range within the specified temperatures is indicative of a high-purity sample.

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol Hydrochloride (Salt)

The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. This conversion to a salt form typically enhances the compound's aqueous solubility and stability, which is often advantageous for pharmaceutical applications.

| Property | Value | Source(s) |

| CAS Number | 56755-20-5 | [2][][4][5][6][7] |

| Molecular Formula | C₁₇H₂₂ClNO | [2] |

| Molecular Weight | 291.82 g/mol | [2] |

| Melting Point | Not explicitly reported in common literature. |

Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with a reliable methodology for the preparation and characterization of this compound.

Preparation of this compound

This protocol describes the conversion of the free base to its hydrochloride salt. The principle lies in the acid-base reaction between the amine and hydrochloric acid.[8]

Materials:

-

(R)-(+)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (free base)

-

Anhydrous diethyl ether or anhydrous dichloromethane

-

A solution of hydrogen chloride in anhydrous diethyl ether (e.g., 2 M) or anhydrous dioxane. Alternatively, dry HCl gas can be used.

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (if using a solution of HCl)

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Dissolve a known quantity of (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol in a minimal amount of anhydrous diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution in an ice bath with continuous stirring. This is to control the exothermicity of the reaction.

-

Acidification: Slowly add a stoichiometric amount (1 equivalent) of the hydrogen chloride solution dropwise to the cooled amine solution. If using HCl gas, bubble it gently through the solution. The hydrochloride salt will precipitate out of the solution as a white solid.

-

Stirring: Allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

-

Isolation: Isolate the precipitated salt by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator to a constant weight.

Caption: Workflow for the preparation of the hydrochloride salt.

Melting Point Determination of the Hydrochloride Salt

The melting point of the synthesized hydrochloride salt should be determined using a standardized capillary method, such as the one outlined in the United States Pharmacopeia (USP) <741>.[2][9] This method ensures accuracy and reproducibility.

Apparatus:

-

Melting point apparatus with a calibrated thermometer or temperature sensor.

-

Glass capillary tubes (closed at one end).

Procedure:

-

Sample Preparation: Ensure the synthesized hydrochloride salt is finely powdered and thoroughly dried.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to form a compact column of 2.5-3.5 mm in height at the bottom.

-

Initial Determination (Rapid Scan): Perform a rapid heating of a sample to get an approximate melting point. This will help in setting the parameters for the accurate determination.

-

Accurate Determination:

-

Set the starting temperature of the melting point apparatus to about 10 °C below the approximate melting point observed in the rapid scan.

-

Place the loaded capillary tube into the apparatus.

-

Heat at a controlled rate of approximately 1 °C per minute.

-

Observe the sample closely. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

A pure, crystalline compound should exhibit a sharp melting range (typically 0.5-2 °C).

-

Caption: Standard workflow for melting point determination.

Synthesis and Analytical Characterization

A comprehensive understanding of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol requires knowledge of its synthesis and the analytical techniques used for its characterization.

Synthesis

The synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol typically starts from the corresponding chiral amino acid, (R)-valine. A common synthetic route involves the reduction of the carboxylic acid group of (R)-valine to an alcohol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF), followed by the addition of two phenyl groups via a Grignard reaction.

Analytical Techniques for Characterization

Several analytical techniques are essential for confirming the identity, purity, and chirality of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol and its hydrochloride salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the O-H, N-H, and aromatic C-H stretches.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a crucial technique for determining the enantiomeric purity (enantiomeric excess, ee%) of the chiral amino alcohol.[10]

-

Polarimetry: Measures the optical rotation of the chiral compound, which is a characteristic physical property.

Conclusion

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol is a valuable chiral building block in organic synthesis. While the melting point of its free base is well-established, the corresponding data for its hydrochloride salt is not as readily available. This guide provides a robust framework for the preparation of the hydrochloride salt and the accurate determination of its melting point, adhering to established pharmacopeial standards. By following the detailed protocols and utilizing the recommended analytical techniques, researchers can confidently synthesize, characterize, and apply this important chiral amino alcohol in their drug discovery and development endeavors.

References

-

HUBERLAB. (n.d.). Melting and boiling point Laboratory Guide. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

European Pharmacopoeia. (2013). 2.2.14. Melting point - capillary method. Retrieved from [Link]

-

Kuppa, R. P. (2021, June 12). Melting point testing as per USP 741 [Video]. YouTube. [Link]

-

LookChem. (n.d.). Cas 56755-20-5,(R)-2-Amino-3-methyl-1,1-diphenyl-1-butanol hydrochloride. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

-

Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

- Ananda, K., & Gundu Rao, P. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Indian Journal of Chemistry - Section B, 40(8), 703-706.

- Bukina, Y. A., & Davankov, V. A. (2013). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.

- Alcaraz, M. L., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Journal of Organic Chemistry, 87(12), 8036-8045.

-

ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

- Zhang, X., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 5846-5858.

-

Chemistry - Stack Exchange. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

Sources

- 1. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 2. huberlab.ch [huberlab.ch]

- 4. (2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol;hydrochloride56755-20-5,Purity96%_Ibookbio [molbase.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

- 8. youtube.com [youtube.com]

- 9. thinksrs.com [thinksrs.com]

- 10. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for this compound (CAS No: 56755-20-5). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The focus of this guide extends beyond a simple recitation of Safety Data Sheet (SDS) information to include the rationale behind safety protocols, thereby fostering a culture of intrinsic safety and experimental integrity.

Compound Identification and Scientific Context

This compound is a chiral amino alcohol derivative.[1] Such compounds are of significant interest in pharmaceutical development, often serving as critical building blocks or intermediates in the synthesis of complex, biologically active molecules.[2] The specific stereochemistry of this molecule, designated by the (R)-configuration, is crucial for its intended interactions in asymmetric synthesis or as a precursor to a specific enantiomer of a drug candidate. The hydrochloride salt form is typically employed to enhance the compound's stability and solubility in aqueous media, which is a common requirement for many synthetic reactions and biological assays.[2]

Molecular Structure:

-

Chemical Name: this compound

-

Synonyms: (2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol,hydrochloride

-

Molecular Formula: C17H22ClNO[1]

-

Molecular Weight: 291.85 g/mol [1]

Hazard Identification and GHS Classification

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

|---|---|---|---|

| Hazard Statements | H315 | Causes skin irritation. | [4][5] |

| H319 | Causes serious eye irritation. | [4][5] | |

| H335 | May cause respiratory irritation. | [4][5] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4] |

| P264 | Wash skin thoroughly after handling. | [4] | |

| P271 | Use only outdoors or in a well-ventilated area. | [4] | |

| P280 | Wear protective gloves/ eye protection/ face protection. | [4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] |

| | P501 | Dispose of contents/container to an approved waste disposal plant. |[4] |

Physicochemical and Toxicological Profile

Understanding the physical properties of a compound is paramount to its safe handling. The toxicological data for this specific compound is not extensively documented. However, the irritant nature classified under GHS necessitates stringent handling protocols.

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Molecular Formula | C17H22ClNO | [1] | |

| Molecular Weight | 291.85 g/mol | [1] | |

| Appearance | Solid | Assumed based on typical amino alcohol hydrochlorides. | |

| Melting Point | 95-99 °C | Data for the free base (CAS 86695-06-9). The hydrochloride salt may have a different melting point. | [6] |

| Solubility | No specific data found | The hydrochloride form suggests increased solubility in polar solvents like water compared to the free base. | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry | Recommended for the free base. Should be stored away from incompatible materials. |[4][6] |

Toxicological Summary:

-

Acute Toxicity: No specific LD50 data is available for this compound. Researchers should treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.

-

Skin Corrosion/Irritation: Causes skin irritation.[4][5] Prolonged or repeated contact should be avoided.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5] Direct contact with the eyes can cause significant damage.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]

Standard Operating Protocol for Safe Handling

The following protocol is designed to be a self-validating system for the safe handling of this compound. The causality behind each step is explained to reinforce best practices.

4.1 Engineering Controls and Personal Protective Equipment (PPE)

-

Causality: The primary safety principle is to minimize exposure. Engineering controls provide the first and most effective line of defense.

-

Protocol:

-

Ventilation: All handling of the solid compound and its solutions must be performed in a properly functioning chemical fume hood. This prevents inhalation of dust or vapors.[4]

-

Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards. This is non-negotiable due to the compound's classification as a serious eye irritant.[7]

-

Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for handling larger quantities or for extended procedures. The causality here is to prevent skin contact, as the compound is a known skin irritant.[4]

-

Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[4]

-

4.2 Weighing and Solution Preparation Workflow

-

Causality: These steps are the most likely points for generating airborne dust particles, leading to inhalation or surface contamination.

-

Protocol:

-

Decontamination: Before starting, wipe down the balance and the fume hood work surface with 70% ethanol to remove any potential contaminants.

-

Tare Container: Place a suitable, clean container on the balance and tare it.

-

Dispensing: In the fume hood, carefully dispense the solid from the stock bottle into the tared container. Use a spatula and avoid tapping or shaking the bottle, which can create dust.

-

Weighing: Close the container and weigh it. Record the mass.

-

Dissolving: In the fume hood, add the desired solvent to the container with the weighed compound. Cap and mix gently (swirling or using a magnetic stirrer) until dissolved. Avoid sonication if it generates aerosols.

-

Cleanup: Immediately after use, decontaminate the spatula and any other tools used. Wipe down the work area again.

-

Caption: Workflow for Routine Safe Handling.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and first-aid kits.

5.1 Exposure Response

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then have the person drink one or two glasses of water. Seek immediate medical attention.[3][8]

5.2 Accidental Release Measures

-

Causality: The goal is to contain the spill, prevent it from spreading or becoming airborne, and decontaminate the area without exposing personnel.

-

Protocol:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (fume hood for small spills, increased room ventilation for larger ones).

-

Contain: For a solid spill, carefully cover it with a damp paper towel to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Wearing appropriate PPE, carefully scoop the contained material into a sealed, labeled waste container.

-

Decontaminate: Clean the spill area thoroughly with soap and water, followed by a 70% ethanol wipe.

-

Waste Disposal: Dispose of the waste container and any contaminated materials according to institutional and local regulations for chemical waste.[4]

-

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Buy (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride [smolecule.com]

- 3. (R)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Safety Data Sheets(SDS) lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 854145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol|lookchem [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride from D-valine.

An In-Depth Technical Guide

A Senior Application Scientist's Guide to a Cornerstone Chiral Auxiliary

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol, commonly known as (R)-Diphenylvalinol, is a pivotal chiral building block in modern asymmetric synthesis. Its utility stems from its direct application as a chiral auxiliary and, more notably, as a precursor to highly effective stereoselective catalysts, such as Corey-Bakshi-Shibata (CBS) oxazaborolidines.[1][2] These catalysts have profound implications in the enantioselective reduction of ketones, a fundamental transformation in the synthesis of chiral pharmaceuticals and natural products.[1][2] This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of (R)-Diphenylvalinol hydrochloride, starting from the readily available chiral pool amino acid, D-valine. We will explore the causal logic behind each synthetic step, provide detailed experimental protocols, and present a self-validating framework for achieving a high-purity final product.

Introduction: The Strategic Importance of (R)-Diphenylvalinol

The field of asymmetric catalysis relies heavily on the availability of enantiomerically pure ligands and auxiliaries that can effectively transfer chiral information to a prochiral substrate.[3][4] D-valine, a non-natural amino acid, serves as an inexpensive and highly enantiopure starting material from the "chiral pool".[3] Its inherent (R)-stereocenter provides the foundational chirality that is preserved throughout the synthesis to yield (R)-Diphenylvalinol.[5]

The transformation of D-valine into (R)-Diphenylvalinol is a classic example of chiral amplification. A simple, small chiral molecule is converted into a sterically demanding and conformationally rigid structure. The two phenyl groups and the bulky isopropyl group create a well-defined chiral environment, which is the basis for its effectiveness in inducing stereoselectivity in subsequent reactions. The primary application of this molecule is in the preparation of CBS catalysts, which are instrumental in achieving high enantiomeric excess (ee) in the reduction of prochiral ketones.[1][2]

This document details a robust and scalable three-step synthetic sequence:

-

Protection: Esterification of the carboxylic acid of D-valine to prevent interference with the highly basic Grignard reagent.

-

Carbon-Carbon Bond Formation: The core transformation involving the double addition of a phenyl Grignard reagent to the D-valine ester.

-

Purification and Salt Formation: Isolation of the pure amino alcohol and conversion to its stable hydrochloride salt.

Caption: Overall synthetic workflow from D-Valine to the target hydrochloride salt.

Step 1: Protection via Esterification of D-Valine

Causality and Experimental Choice

The primary challenge in using a Grignard reagent with an amino acid is the presence of the acidic carboxylic acid proton (pKa ≈ 2.3). Grignard reagents are exceptionally strong bases and would be instantly quenched by this proton, halting the desired nucleophilic addition.

RMgX + R'-COOH → R-H + R'-COOMgX

To circumvent this, the carboxylic acid must be masked or "protected." The most direct strategy is its conversion to an ester, typically a methyl or ethyl ester. The ester functional group is an excellent electrophile for the Grignard reaction and lacks the acidic proton. The reaction of D-valine with thionyl chloride (SOCl₂) in methanol is a highly efficient one-pot method for generating the methyl ester hydrochloride, which can be neutralized before the next step.

Detailed Experimental Protocol: D-Valine Methyl Ester

-

Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add 200 mL of anhydrous methanol.

-

Cooling: Cool the methanol to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly and cautiously add 12.0 mL (165 mmol) of thionyl chloride to the cold methanol via a dropping funnel over 30 minutes. Caution: This reaction is exothermic and releases HCl gas.

-

Substrate Addition: Once the addition is complete, add 15.0 g (128 mmol) of D-valine powder portion-wise to the stirred solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. The solution should become clear.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The resulting white solid is D-valine methyl ester hydrochloride. This can be used directly in the next step after careful drying or neutralized by partitioning between diethyl ether and a saturated sodium bicarbonate solution to yield the free ester. For the Grignard reaction, the free ester is required.

Quantitative Data: Reactant Summary

| Compound | Formula | MW ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |

| D-Valine | C₅H₁₁NO₂ | 117.15 | 15.0 g | 128 | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | 12.0 mL | 165 | ~1.3 |

| Methanol | CH₃OH | 32.04 | 200 mL | - | Solvent |

Step 2: Grignard Addition for C-C Bond Formation

Mechanistic Rationale and Stereochemical Integrity

This step constitutes the core of the synthesis, where the carbon skeleton is assembled. The reaction of an ester with a Grignard reagent proceeds via a two-fold addition mechanism.[6]

-

First Addition: The phenylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the D-valine methyl ester. This forms a tetrahedral intermediate.

-

Collapse: This intermediate is unstable and collapses, expelling the methoxide group (-OCH₃) to form a ketone intermediate (2-amino-3-methyl-1-phenylbutan-1-one).

-

Second Addition: Ketones are generally more reactive towards Grignard reagents than esters. Therefore, the newly formed ketone is immediately attacked by a second equivalent of phenylmagnesium bromide, forming a more stable magnesium alkoxide intermediate.

-

Protonation: An acidic workup (e.g., with aqueous ammonium chloride) protonates the alkoxide to yield the final tertiary alcohol.

Crucially, the reaction occurs exclusively at the ester carbonyl, and the conditions are not harsh enough to cause epimerization at the adjacent stereocenter. Thus, the (R)-configuration of the starting D-valine is faithfully transferred to the final product, making this a stereospecific synthesis.[3]

Caption: Double addition of Phenyl Grignard to the D-Valine ester.

Detailed Experimental Protocol: (R)-Diphenylvalinol

-

Grignard Preparation/Setup: In a flame-dried 1 L three-neck flask under an inert nitrogen atmosphere, either prepare phenylmagnesium bromide from 8.8 g (360 mmol) of magnesium turnings and 38.0 mL (360 mmol) of bromobenzene in 300 mL of anhydrous tetrahydrofuran (THF), or use ~120 mL of a commercially available 3.0 M solution of PhMgBr in ether.[7][8]

-

Substrate Solution: Dissolve the D-valine methyl ester (from Step 1, ~128 mmol) in 150 mL of anhydrous THF.

-

Reaction: Cool the Grignard solution to 0 °C. Add the D-valine methyl ester solution dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

-

Warming: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or gently reflux for 2 hours).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by the dropwise addition of 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the magnesium alkoxide and neutralize excess Grignard reagent.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 100 mL portions of ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or solid.

Step 3: Purification and Hydrochloride Salt Formation

Rationale for Purification and Salt Formation

The primary byproduct of the Grignard reaction is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene. This and other impurities must be removed. Recrystallization is an effective method for purifying the solid amino alcohol.

The free amino alcohol is a stable compound, but its conversion to the hydrochloride salt offers several advantages for laboratory and industrial use:

-

Enhanced Stability: Salts are generally more stable for long-term storage.

-

Improved Handling: The hydrochloride salt is typically a free-flowing, non-hygroscopic crystalline solid, which is easier to handle and weigh accurately than the free base.

-

Higher Purity: The process of salt formation and precipitation is itself a purification step, often excluding minor impurities that remain soluble.

Detailed Experimental Protocol: Final Product

-

Purification: Recrystallize the crude (R)-Diphenylvalinol from a suitable solvent system, such as hot ethanol or an isopropanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

-

Salt Formation: Dissolve the purified (R)-Diphenylvalinol (e.g., 10.0 g) in 150 mL of anhydrous diethyl ether or isopropyl alcohol.

-

Precipitation: Bubble anhydrous hydrogen chloride (HCl) gas slowly through the stirred solution. Alternatively, add a calculated amount of a solution of HCl in isopropanol or ether dropwise. The hydrochloride salt will precipitate as a white solid.

-

Isolation: Continue stirring for 30 minutes after the addition is complete. Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the filter cake with two portions of cold, anhydrous diethyl ether to remove any excess HCl and solvent. Dry the final product, (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride, in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield and Characterization Data

| Parameter | Expected Value |

| Overall Yield | 60-75% (based on D-Valine) |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~265-268 °C (decomposes) |

| Optical Rotation [α]D | Approx. -85° to -95° (c=1, MeOH) |

Conclusion

This guide outlines a reliable and well-established synthetic route to this compound, a high-value chiral building block. By starting with the enantiopure natural product derivative D-valine, the synthesis leverages a stereospecific Grignard reaction to construct the desired tertiary alcohol with excellent fidelity of the original stereocenter. The detailed protocols and mechanistic explanations provided herein offer researchers a robust framework for the practical synthesis of this important precursor for asymmetric catalysis, enabling further innovations in pharmaceutical development and complex molecule synthesis.

References

-

Macmillan, D. W. C., et al. (2022). Enantioselective Giese Additions of Prochiral α-Amino Radicals. ACS Publications. Available from: [Link]

-

Chiralpedia. (2023). Part 5: Stereoselective and Stereospecific Synthesis. Available from: [Link]

-

Bach, T. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(10), 2338-2350. Available from: [Link]

-

Wikipedia. Valinol. Available from: [Link]

-

Banik, B. K., et al. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovation of Chemistry & Materials for Sustainability, 1(1), 11-29. Available from: [Link]

-

Banik, B. K., et al. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. Available from: [Link]

-

Sardina, F. J., & Rapoport, H. (1995). Chiral Oxazaborolidine Catalyzed Asymmetric Cycloaddition Reaction. Chemical Reviews, 95(6), 1689-1728. Available from: [Link]

-

Cioc, R. C., et al. (2014). New method for preparation of D-valine. ResearchGate. Available from: [Link]

-

Bach, T. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. PubMed. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available from: [Link]

-

Berg, M. A. G., & Pointer, R. D. (2007). Using a Premade Grignard Reagent to Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 483. Available from: [Link]

-

Jasperse, C. Grignard Reaction. Available from: [Link]

-

Houk, K. N., et al. (2013). Origins of Stereoselectivity in Chiral Aminoalcohol Catalysis of Oxyallyl Cation-Indole Reactions. Semantic Scholar. Available from: [Link]

- CN102070473B - Method for synthesizing D-valine. Google Patents.

-

Berg, M. A. G., & Pointer, R. D. (2007). Using a Premade Grignard Reagent to Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. ERIC. Available from: [Link]

-

Gotor, V., et al. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available from: [Link]

-

Kadrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Available from: [Link]

-

ResearchGate. Reaction scheme for d-valine preparation from dl-5-isopropylhydantoin hydantoin by the “hydantoinase process”. Available from: [Link]

- CN1477096A - Method for preparing L-valine and D-valine by chemical resolution. Google Patents.

-

Zhang, C., et al. (2016). Application and microbial preparation of D-valine. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. D-Valine. PubChem Compound Summary for CID 71563. Available from: [Link]

-

Ashenhurst, J. (2023). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available from: [Link]

-